Relative Reactivity in Radical Addition with Oct-1-ene: Diethyl Butylmalonate vs. Diethyl Malonate
In a comparative study of radical-induced addition reactions with oct-1-ene, the relative reactivity of diethyl butylmalonate was determined to be 2.5, taking diethyl malonate as the baseline value of 1.0 [1]. This indicates that the butyl-substituted derivative is 2.5 times more reactive in this specific radical addition context.
| Evidence Dimension | Relative Reactivity |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Diethyl Malonate: 1.0 |
| Quantified Difference | 2.5-fold increase |
| Conditions | Radical-induced addition with oct-1-ene; overall relative reactivities determined. |
Why This Matters
This quantifiable difference in radical addition kinetics is critical for selecting the appropriate malonate ester in synthetic pathways where reaction rate and efficiency are paramount, directly impacting process economics and yield.
- [1] Cadogan JIG, Hey DH, Sharp JT. Synthetic aspects of free-radical addition reactions. Part VI. The relative reactivities of ethyl malonate and related compounds towards oct-1-ene. J Chem Soc B. 1967;803-805. View Source
